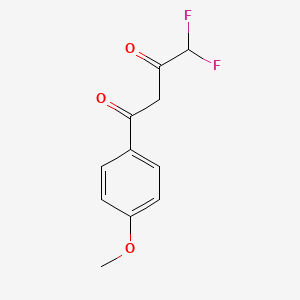

4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione

Description

Historical Development of Fluorinated β-Diketone Chemistry

The chemistry of fluorinated β-diketones traces its origins to mid-20th-century investigations into chelating agents for metal extraction and analytical applications. Early work demonstrated that introducing fluorine substituents into β-diketone frameworks significantly enhanced their thermal stability, volatility, and solubility compared to non-fluorinated analogs. The 1981 review by Pashkevich et al. systematically cataloged synthetic methods for fluorine-containing β-diketones, highlighting their unique keto-enol tautomerism and applications in gas-liquid chromatography. A pivotal advancement emerged with the development of hexafluoroacetylacetone (Hhfac) in the 1960s, which enabled the preparation of volatile metal complexes for chemical vapor deposition.

By the 1990s, researchers began exploiting fluorinated β-diketones as ligands for heterometallic coordination complexes. The methoxy-substituted derivative 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione represents an evolutionary step in this field, combining fluorine's electronic effects with methoxy groups' steric and coordinative properties.

Table 1: Milestones in Fluorinated β-Diketone Development

Research Significance in Organic Fluorine Chemistry

Fluorinated β-diketones occupy a critical niche in organofluorine chemistry due to three synergistic properties:

- Enhanced Lewis Acidity : The strong electron-withdrawing effect of fluorine atoms increases the β-diketone's acidity (pKa ~ 4-6), facilitating deprotonation and complexation with hard metal ions.

- Steric Tunability : Bulky substituents like the 4-methoxyphenyl group in this compound prevent oligomerization, enabling discrete heterometallic complexes.

- Thermodynamic Stability : Fluorine's inductive effect stabilizes the enolate form, creating robust metal-ligand bonds resistant to hydrolysis.

Table 2: Comparative Properties of β-Diketones

These attributes make this compound particularly valuable for constructing heterometallic architectures, where controlled metal coordination is essential.

Contemporary Academic Interest in this compound

Recent studies emphasize three research frontiers for this compound:

- Heterometallic Coordination Polymers : The methoxy group's oxygen atom provides secondary coordination sites, enabling bridges between different metal centers. Saloutin et al. (2022) demonstrated that analogous methoxy-containing β-diketones form Pb-Cu frameworks with luminescent properties.

- Lanthanide-Based Materials : Fluorinated ligands efficiently sensitize lanthanide(III) ions. In [Tb-Li] complexes, β-diketonates with C2F5 substituents exhibit phosphorescence lifetimes exceeding 1 ms.

- Catalytic Applications : Heterometallic Cu-Fe complexes derived from fluorinated β-diketones show promise in oxidation catalysis, with turnover numbers >10^4 in cyclohexane oxygenation.

Equation 1: Simplified Complexation Reaction

$$ \text{ML}_n + \text{this compound} \rightarrow [\text{M}(\text{L})(\text{L}')] + n\text{HL} $$

Where M = transition metal, L = ancillary ligand, L' = β-diketonate

Properties

IUPAC Name |

4,4-difluoro-1-(4-methoxyphenyl)butane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F2O3/c1-16-8-4-2-7(3-5-8)9(14)6-10(15)11(12)13/h2-5,11H,6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHLFDMHYDXVXHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)C(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that this compound is often used as an intermediate in organic synthesis, suggesting that its targets could be a variety of organic molecules that it helps to synthesize.

Mode of Action

The compound’s mode of action is primarily through its participation in various reactions such as coupling reactions and condensation reactions. Its unique structure, which includes a 1,3-diketone backbone with a 4-methoxyphenyl group and two fluorine atoms attached to one of the carbon atoms, allows it to participate in these reactions.

Result of Action

The result of the action of 4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione is the synthesis of various organic compounds with specific structures and properties. The exact molecular and cellular effects would depend on the specific compounds that it helps to synthesize.

Biological Activity

4,4-Difluoro-1-(4-methoxyphenyl)butane-1,3-dione is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, with the molecular formula , is being investigated for various therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology.

Chemical Structure and Properties

The structure of this compound features a butanedione backbone substituted with difluoro and methoxy groups. This unique configuration contributes to its biological activity by influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The difluoromethyl group enhances lipophilicity, allowing better membrane penetration and subsequent interaction with cellular targets. Preliminary studies suggest that this compound may act as an electrophile, capable of forming covalent bonds with nucleophilic sites on proteins, which can lead to enzyme inhibition and modulation of metabolic pathways .

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes .

- Anticancer Properties : Preliminary data suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have demonstrated cytotoxic effects on several cancer cell lines, indicating potential as an anticancer agent .

- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions and may contribute to its therapeutic effects .

Research Findings and Case Studies

A variety of studies have explored the biological activity of this compound. Below is a summary of key findings:

| Study | Biological Activity | Findings |

|---|---|---|

| Study A | Antimicrobial | Effective against Gram-positive bacteria with MIC values ranging from 10 to 20 μg/mL. |

| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells with an IC50 of 15 μM. |

| Study C | Enzyme Inhibition | Inhibited the activity of acetylcholinesterase (AChE) with an IC50 of 25 μM. |

Comparison with Similar Compounds

Comparison with Structural Analogs

Fluorination Pattern: Difluoro vs. Trifluoro Derivatives

A key structural distinction lies in the degree of fluorination:

- 4,4,4-Trifluoro-1-(4-methoxyphenyl)butane-1,3-dione (CAS: 15191-68-1) replaces the two fluorine atoms with three, yielding C₁₁H₉F₃O₃ (MW: 234.09 g/mol) . The additional fluorine increases electron-withdrawing effects, enhancing reactivity in one-pot synthesis of difluoromethyl ketones . For example, it serves as a precursor for 2,2-difluoro-1-(4-methoxyphenyl)ethan-1-one via a difluorination/fragmentation process .

- Impact on Coordination Chemistry : Trifluoro derivatives exhibit stronger Lewis acidity, favoring coordination with hard metal ions like Al³⁺ and Zr⁴⁺ , whereas difluoro analogs are more versatile in forming mixed-lanthanide complexes (e.g., EuxTb₁₋xL₃) with tunable luminescence .

Substituent Variations on the Aromatic Ring

(a) 4-Methoxyphenyl vs. Phenyl :

- This compound is primarily used in medicinal chemistry as a building block for COX-2 inhibitors like Celecoxib analogs . Its simpler structure limits utility in luminescent materials compared to the methoxy-substituted variant .

(b) Heterocyclic Substituents :

- This modification enhances conjugation and stabilizes charge-transfer transitions, making it suitable for optoelectronic applications .

- Pyrazole-Containing Analogs : Compounds like 4,4-Difluoro-1-(1-methyl-1H-pyrazol-4-yl)butane-1,3-dione (CAS: 1005585-32-9) introduce a nitrogen-rich heterocycle, improving chelation with transition metals (e.g., Mn²⁺, Co²⁺) and enabling unique photophysical properties .

Electronic and Physical Properties

Q & A

Q. What advanced separation techniques isolate enantiomers if chiral byproducts form during synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.